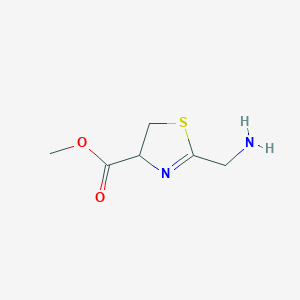

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C6H10N2O2S |

|---|---|

Molecular Weight |

174.22 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C6H10N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h4H,2-3,7H2,1H3 |

InChI Key |

CMRXOEZNVKKVRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CSC(=N1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the reaction are chosen to facilitate the process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. It has an aminomethyl group and a carboxylate ester functionality. The molecular formula is , and the molar mass is approximately 174.22 g/mol. This compound typically appears as a crystalline powder and is soluble in polar solvents like methanol and dimethyl sulfoxide.

Synthesis

Several methods exist for synthesizing this compound, allowing for efficient production of this compound and its derivatives in laboratory settings.

Potential Applications

this compound and related compounds exhibit various biological activities. Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics. Thiazole derivatives have been investigated for their anti-inflammatory and anticancer activities because of their ability to interact with biological targets such as enzymes and receptors. Interaction studies often focus on its binding affinity to biological targets involved in metabolic pathways or disease processes. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Structural Similarities and Uniqueness

this compound shares structural similarities with other thiazole derivatives. Its uniqueness lies in its specific combination of functional groups that contribute to its distinct biological activities and synthetic utility. Some comparable compounds include:

- Methyl 2-amino-1,3-thiazole-4-carboxylate: This features a thiazole ring with amino and carboxylate groups and exhibits strong antifungal activity.

- 2-Methylthiazole: A simple thiazole structure known for its role in flavoring agents.

- Methyl 2-(aminomethyl)-thiazole: This has a similar aminomethyl group and potential use in neuroprotective therapies.

Other thiazole derivatives and their applications:

- 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displays anticonvulsant properties .

- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displays activity, with a median anti-PTZ effective dose (ED .

- Thiazole scaffolds have shown antioxidant effects .

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate with key analogs based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of 4,5-Dihydrothiazole Derivatives

Key Comparative Insights:

Functional Group Variations: The target compound uniquely combines an aminomethyl group with a methyl ester, distinguishing it from the sodium/potassium carboxylate salts (e.g., Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate) and acetamido-substituted analogs (e.g., Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate) . The sodium carboxylate derivatives exhibit higher polarity and aqueous solubility compared to methyl esters, which are more lipophilic and suitable for organic synthesis .

Pharmaceutical Relevance: Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a recognized impurity in acetylcysteine production, emphasizing the role of 4,5-dihydrothiazoles in quality control .

Synthetic Utility: Methyl esters (e.g., Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate) are often intermediates in peptide-like molecule synthesis due to their stability under coupling reactions . The aminomethyl group in the target compound may enhance reactivity in nucleophilic substitutions or serve as a precursor for secondary amine derivatives.

Data on the stereochemistry of the target compound is unavailable.

Biological Activity

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHNOS

- Molecular Weight : 167.18 g/mol

- CAS Number : 15058-19-2

The compound features a thiazole ring that is known for its role in various biological activities, including antimicrobial and anticancer properties.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

The compound's activity is comparable to standard antibiotics such as streptomycin and fluconazole, indicating its potential as an alternative treatment for infections caused by resistant strains .

2. Anticancer Properties

Recent research has highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against several cancer cell lines:

| Cell Line | IC (µg/mL) |

|---|---|

| A-431 (skin cancer) | <1.98 |

| HT29 (colon cancer) | <1.61 |

These findings suggest that the compound can inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. This inhibition may contribute to its anticancer effects by disrupting tumor cell metabolism .

- Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance the overall efficacy through synergistic mechanisms, reducing toxicity while improving therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated significant activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound could serve as a lead for developing new antibiotics targeting resistant bacterial infections .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that this compound exhibited potent cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.